molecular formula C25H24ClN3O4 B11165036 4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide

Cat. No.: B11165036
M. Wt: 465.9 g/mol
InChI Key: JIKOSUUABGEROG-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro group, a methoxy group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide typically involves multiple steps, including the introduction of functional groups and the formation of the benzamide structure. Common synthetic routes may include:

    Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce the amino group.

    Acetylation: The amino group can be acetylated using acetic anhydride or acetyl chloride.

    Halogenation: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a catalyst.

    Amidation: The final step involves the formation of the benzamide structure through a reaction with the appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antitumor and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and cellular function. The compound’s structure allows it to bind to the active site of HDACs, preventing the deacetylation of histones and resulting in increased acetylation levels. This can affect various cellular processes, including cell cycle progression, apoptosis, and differentiation .

Comparison with Similar Compounds

4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]benzamide

InChI

InChI=1S/C25H24ClN3O4/c1-15-8-10-17(11-9-15)14-27-24(31)18-6-4-5-7-21(18)29-25(32)19-12-20(26)22(28-16(2)30)13-23(19)33-3/h4-13H,14H2,1-3H3,(H,27,31)(H,28,30)(H,29,32)

InChI Key

JIKOSUUABGEROG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3OC)NC(=O)C)Cl

Origin of Product

United States

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